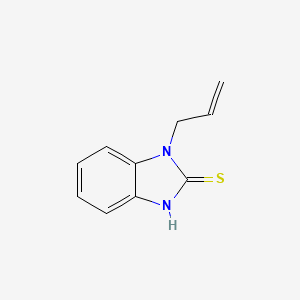

1-allyl-1H-benzimidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-6H,1,7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIXERILCLYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400545 | |

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87216-53-3 | |

| Record name | 1-allyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of Benzimidazole Scaffolds in Medicinal and Synthetic Chemistry

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal and synthetic chemistry. researchgate.netcolab.wsnih.govunileon.es This prominence stems from its structural similarity to naturally occurring nucleotides, which allows benzimidazole derivatives to interact with various biopolymers within biological systems. nih.gov This ability to bind effectively to macromolecules is enhanced by the scaffold's physicochemical properties, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov

The versatility of the benzimidazole nucleus has led to its incorporation into a wide array of therapeutic agents. mdpi.comrsc.org Researchers have successfully developed benzimidazole-based compounds with a broad spectrum of pharmacological activities, including:

Anticancer nih.govnih.govmdpi.com

Antihypertensive researchgate.netnih.govmdpi.com

Antiviral researchgate.netmdpi.comrsc.org

Antifungal researchgate.netcolab.wsmdpi.com

Anthelmintic rsc.org

Anti-inflammatory nih.govarabjchem.org

Antioxidant colab.ws

Anticoagulant researchgate.net

Antidiabetic nih.gov

Antitubercular nih.gov

The extensive therapeutic applications of these compounds have spurred significant interest in the synthesis of novel benzimidazole derivatives. mdpi.comrsc.orgarabjchem.org The adaptability of the benzimidazole ring system allows for various synthetic modifications, enabling chemists to design and create new molecules with tailored biological activities. nih.gov

Overview of Thiol Substituted Benzimidazoles and Their Broad Research Context

Synthesis of the 1H-Benzimidazole-2-thiol Core

The construction of the 1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole, is the initial and crucial phase in synthesizing the target compound. This precursor can be prepared through several established methods.

Conventional Synthetic Routes to 2-Mercaptobenzimidazoles

The most traditional and widely employed method for synthesizing 2-mercaptobenzimidazoles involves the condensation reaction of o-phenylenediamine (B120857) with carbon disulfide. nih.gov This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent system.

The general process involves refluxing a mixture of o-phenylenediamine, carbon disulfide, and potassium hydroxide in ethanol (B145695) and water for several hours. nih.gov Following the reaction, the product is typically isolated by acidifying the cooled reaction mixture, which precipitates the 1H-benzimidazole-2-thiol. This method is valued for its reliability and use of readily available starting materials. A detailed procedure described in Organic Syntheses specifies a yield of 84–86.5% for this reaction.

Alternative Methods for 1H-Benzimidazole-2-thiol Preparation

While the carbon disulfide method is conventional, several alternative reagents can be used for the cyclization of o-phenylenediamine to form the benzimidazole-2-thiol core. nih.gov These alternatives can offer advantages in terms of handling and reaction conditions.

Potassium Dithiocarbamate Derivatives: One common alternative involves using potassium ethyl xanthate, a type of dithiocarbamate, in place of carbon disulfide and KOH. The reaction proceeds by heating o-phenylenediamine with potassium ethyl xanthate in an ethanol-water mixture. This method is reported to give the same product quality and yield as the conventional carbon disulfide route.

Thiophosgene (B130339): The reaction of o-phenylenediamine with thiophosgene (CSCl₂) in a solvent like chloroform (B151607) is another documented route to the desired product. nih.gov

Thiocyanate (B1210189): Heating o-phenylenediamine with a thiocyanate salt, such as potassium thiocyanate, at elevated temperatures (120–130 °C) can also yield 1H-benzimidazole-2-thiol. nih.gov

| Method | Key Reagents | Typical Solvent | Conditions | Yield |

| Conventional | o-phenylenediamine, Carbon disulfide, KOH | Ethanol/Water | Reflux (3 hours) | 84-87% |

| Alternative 1 | o-phenylenediamine, Potassium ethyl xanthate | Ethanol/Water | Reflux (3 hours) | 84-87% |

| Alternative 2 | o-phenylenediamine, Thiophosgene | Chloroform | Not specified | - |

| Alternative 3 | o-phenylenediamine, Potassium thiocyanate | Not specified | Heat (120-130°C) | - |

Synthesis of 1-Allyl-1H-benzimidazole-2-thiol

Once the 1H-benzimidazole-2-thiol core is obtained, the subsequent step is the introduction of the allyl group. This step is complicated by the tautomeric nature of the starting material, which exists in both a thiol and a thione form. This duality presents two potential sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation).

Regioselective N-Allylation Approaches from 1H-Benzimidazole-2-thiol

Achieving regioselective N-allylation to produce this compound is a significant chemical challenge. Direct allylation of 1H-benzimidazole-2-thiol with an allyl halide often leads preferentially to the S-allylated product, 2-(allylthio)-1H-benzimidazole. niscpr.res.inacs.org

To circumvent this, indirect methods are often required to synthesize the N-alkylated isomer. niscpr.res.in One such strategy involves a multi-step sequence:

Preparation of 2-chlorobenzimidazole (B1347102): The precursor 1H-benzimidazol-2-one is first synthesized by the fusion of o-phenylenediamine with urea. This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-chlorobenzimidazole. niscpr.res.inderpharmachemica.com

N-alkylation: The resulting 2-chlorobenzimidazole is then alkylated at the nitrogen atom.

Thiolation: Finally, the 2-chloro group is converted to a 2-thiol group using a thiolating agent like potassium hydrosulfide (B80085) (KSH) or thiourea (B124793) to yield the desired N-alkyl-2-mercaptobenzimidazole. niscpr.res.in

Comparative Analysis of N- versus S-Alkylation Products in Allylation Reactions

The competition between N- and S-alkylation is a critical aspect of the synthesis. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and catalyst.

| Product | Alkylation Site | Favored Conditions | Observations |

| 2-(Allylthio)-1H-benzimidazole | Sulfur (S-Alkylation) | Two-phase medium (e.g., aqueous KOH/organic solvent), phase-transfer catalyst, limited amount of allyl bromide. acs.org | This is the kinetically favored and most commonly reported product in direct alkylation reactions. niscpr.res.inacs.org No N-alkylation product was observed under these specific conditions. acs.org |

| This compound | Nitrogen (N-Alkylation) | Typically requires indirect, multi-step synthetic routes. niscpr.res.in | Direct N-alkylation is thermodynamically less favored and challenging to achieve selectively. The product is often obtained via a protected or activated intermediate. niscpr.res.in |

A kinetic study on the alkylation of 2-mercaptobenzimidazole with allyl bromide in a two-phase medium (aqueous KOH/dichloromethane) using a phase-transfer catalyst demonstrated that the reaction proceeds exclusively via S-alkylation. acs.org The study explicitly notes that no product resulting from N-alkylation was obtained under these conditions, highlighting the strong preference for substitution on the sulfur atom. acs.org This preference is attributed to the higher nucleophilicity of the sulfur anion (thiolate) compared to the nitrogen anion in the ambident nucleophile under these phase-transfer conditions.

One-Pot and Multi-Step Synthetic Strategies for this compound

The synthesis of this compound is predominantly approached through a multi-step strategy . nih.gov This approach involves the discrete synthesis and isolation of the 1H-benzimidazole-2-thiol intermediate, followed by a separate allylation step. nih.gov As discussed, achieving the desired N-allyl isomer often necessitates further intermediate steps involving protection and functional group conversion. niscpr.res.in

While one-pot syntheses are highly efficient and have been developed for various other substituted benzimidazoles, a specific one-pot procedure starting from o-phenylenediamine to directly yield this compound is not prominently documented in the reviewed literature. ichem.mdresearchgate.netrsc.org The development of such a method would need to overcome the significant challenge of controlling the regioselectivity of the allylation step in a complex reaction mixture.

Unveiling the Chemical Versatility of this compound: A Review of Synthetic Methodologies and Chemical Transformations

The heterocyclic compound this compound stands as a pivotal starting material and intermediate in the synthesis of a diverse array of fused heterocyclic systems and derivatized molecules. Its unique structure, featuring a reactive allyl group, a nucleophilic thiol, and an aromatic benzimidazole core, provides multiple sites for chemical modification. This article delves into the synthetic methodologies and extensive chemical transformations of this compound and its derivatives, highlighting its role in the construction of complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 1 Allyl 1h Benzimidazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering deep insights into the molecular structure of 1-allyl-1H-benzimidazole-2-thiol and its derivatives. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of both the benzimidazole (B57391) core and the allyl substituent. The aromatic protons of the benzimidazole ring typically appear as a complex multiplet in the region of δ 7.0–7.8 ppm. unl.pt The protons of the allyl group exhibit distinct signals: the methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) are observed as a doublet, while the methine proton (-CH=) appears as a multiplet, and the terminal vinyl protons (=CH₂) also show as a multiplet. orientjchem.org The thiol proton (-SH) often presents as a broad singlet, with its chemical shift being variable depending on the solvent and concentration. rsc.org

For derivatives of this compound, the ¹H NMR spectra will show additional signals corresponding to the specific substituents. For instance, the introduction of a methyl group would result in a new singlet, typically in the upfield region of the spectrum. nih.gov The chemical shifts of the benzimidazole and allyl protons may also be influenced by the electronic effects of these substituents.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₄-H, C₅-H, C₆-H, C₇-H) | 7.0 - 7.8 | Multiplet |

| Allyl (-N-CH₂-) | ~4.7 - 5.5 | Doublet |

| Allyl (-CH=) | ~5.5 - 6.0 | Multiplet |

| Allyl (=CH₂) | ~5.0 - 5.2 | Multiplet |

| Thiol (-SH) | Variable | Broad Singlet |

Note: The exact chemical shifts can vary based on the solvent and specific derivative.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The thione carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield, often in the range of δ 165–170 ppm. nih.gov The carbons of the benzimidazole ring resonate in the aromatic region (δ 110–145 ppm). The signals for the allyl group carbons are also characteristic: the methylene carbon attached to the nitrogen (-N-CH₂) appears around δ 45 ppm, while the vinyl carbons (-CH=CH₂) are found further downfield, typically between δ 115 and 135 ppm. nih.govrsc.org

The complete assignment of carbon signals is often aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which helps distinguish between CH, CH₂, and CH₃ groups. arabjchem.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Thione (C=S) | 165 - 170 |

| Aromatic (C₄, C₅, C₆, C₇, C₃a, C₇a) | 110 - 145 |

| Allyl (-N-CH₂) | ~45 |

| Allyl (-CH=) | ~130 - 135 |

| Allyl (=CH₂) | ~115 - 120 |

Note: The exact chemical shifts can vary based on the solvent and specific derivative.

To gain a more detailed understanding of the three-dimensional structure and connectivity, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the allyl group and the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu It is particularly useful for identifying the point of attachment of the allyl group to the benzimidazole ring and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the conformation of the allyl group relative to the benzimidazole ring. researchgate.netrsc.org

Through the combined application of these advanced NMR methods, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved, leading to a detailed structural and conformational picture of this compound and its derivatives. researchgate.netrsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. The N-H stretching vibration of the benzimidazole ring, if present in a tautomeric form, would appear as a broad band in the region of 3100-3500 cm⁻¹. However, for the N-allylated compound, this band is absent. The C=S stretching vibration of the thione group typically gives a band in the range of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The allyl group gives rise to characteristic bands for the C-H stretching of the sp² and sp³ carbons, as well as a C=C stretching band around 1640 cm⁻¹. orientjchem.orgresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | > 3000 |

| Alkene C-H | Stretching | ~3080 |

| Alkane C-H | Stretching | ~2920-2980 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=C (Allyl) | Stretching | ~1640 |

| C=S (Thione) | Stretching | 1200 - 1250 |

Note: The exact wavenumbers can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern can reveal characteristic losses of fragments, such as the allyl group, which would result in a significant peak corresponding to the benzimidazole-2-thiol cation. researchgate.netresearchgate.net Further fragmentation of the benzimidazole ring can also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the calculation of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. For this compound (C₁₀H₁₀N₂S), HRMS would provide a measured mass that is very close to the calculated theoretical mass, thereby distinguishing it from other compounds with the same nominal mass. nih.govclockss.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For benzimidazole derivatives, single-crystal X-ray diffraction analysis confirms structures derived from spectroscopic data and helps to understand their molecular geometry and packing in the crystal lattice. nih.govmdpi.com

The structures of various substituted benzimidazole derivatives have been confirmed by X-ray crystallography, revealing how different substituent groups influence the crystal packing. mdpi.comresearchgate.net For example, the molecular structures of certain bromoalkylated benzimidazole-thione derivatives have been confirmed by single-crystal X-ray analysis, showing different space groups such as Pbca and P21/c. mdpi.comresearchgate.net These studies are crucial for understanding structure-property relationships in the solid state.

Below is a table summarizing crystallographic data for several benzimidazole derivatives, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Selected Crystallographic Data for Benzimidazole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1H-benzimidazole-2(3H)-thione | C8H8N2S | Monoclinic | P21/c | a = 9.997 Å, b = 5.8140 Å, c = 13.703 Å, β = 94.05° | nih.gov |

| (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole | C13H10N2S | Orthorhombic | Pbca | a = 12.239 Å, b = 16.389 Å, c = 11.487 Å | nih.gov |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | C15H12N6 | Monoclinic | P21/c | Dihedral angle between benzimidazole and triazole rings is a key feature. | mdpi.com |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov Thin-Layer Chromatography (TLC) is a particularly valuable method due to its speed, simplicity, and high versatility. sigmaaldrich.com It is widely used in the synthesis of benzimidazole derivatives to quickly check for the consumption of starting materials and the formation of products. nih.gov

The progress of synthesis reactions involving benzimidazole derivatives is routinely monitored by TLC. nih.gov For instance, in the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole, the reaction was monitored by TLC, with visualization under UV light and further confirmation by staining with a p-anisaldehyde/H₂SO₄ solution followed by heating. nih.gov This allows for the determination of the reaction's endpoint, preventing the formation of byproducts and ensuring optimal yield.

Purity assessment is another critical application of TLC. A single spot on a TLC plate, developed with an appropriate solvent system, is a good indicator of a compound's purity. For example, a derivative, 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, showed a single spot with an R_f value of 0.773 in a 1:1 mixture of n-hexane and ethyl acetate (B1210297). mdpi.com Following synthesis, compounds are often purified using column chromatography, with TLC being used to identify the fractions containing the pure product. nih.gov

The choice of mobile phase is crucial for achieving good separation in TLC. A variety of solvent systems can be employed depending on the polarity of the specific benzimidazole derivative being analyzed.

Table 2: Examples of TLC Conditions for Benzimidazole Derivatives

| Compound/Reaction Monitored | Mobile Phase (Eluent) | Detection Method | Reference |

|---|---|---|---|

| 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | n-hexane:ethyl acetate (1:1) | Not specified | mdpi.com |

| Synthesis of 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole | Not specified | UV light, p-anisaldehyde/H₂SO₄ stain with heating | nih.gov |

| Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole | Not specified | UV light, p-anisaldehyde/H₂SO₄ stain with heating | nih.gov |

| General detection of azines and azoles | Appropriate solvent system | Spray with 1% 2-trichloromethylbenzimidazole in acetone, then heat | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 Allyl 1h Benzimidazole 2 Thiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties. For 1-allyl-1H-benzimidazole-2-thiol, DFT calculations provide a foundational understanding of its intrinsic molecular characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process involves calculating the molecule's energy at various atomic arrangements to find the conformation with the minimum energy. For this compound, this analysis is particularly important for understanding the spatial orientation of the flexible allyl group relative to the rigid benzimidazole (B57391) ring system.

Theoretical calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d) or higher basis set, to achieve a balance between accuracy and computational cost. researchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. Conformational analysis involves exploring the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is crucial as the specific conformation of this compound can significantly influence its reactivity and biological activity.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.39 Å |

| Bond Length | C2=S | ~1.68 Å |

| Bond Length | N1-C7a | ~1.40 Å |

| Bond Angle | N1-C2-N3 | ~110° |

| Dihedral Angle | C-C-N1-C2 | Variable (Defines Allyl Group Orientation) |

Note: The values in the table are representative of a typical benzimidazole core and are for illustrative purposes. Actual values for this compound would be determined from specific DFT calculations.

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. DFT calculations are used to determine the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comnih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms, indicating these are sites susceptible to electrophilic attack. In contrast, the hydrogen atoms would exhibit a positive potential.

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicates chemical reactivity | ~4.0 to 5.0 |

Note: These values are illustrative for benzimidazole derivatives; specific calculations are required for this compound.

DFT calculations can model the reaction pathways of this compound. By calculating the energies of reactants, products, and transition states, researchers can determine the thermodynamics and kinetics of potential reactions.

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed to predict the feasibility of a reaction. A negative ΔG indicates a spontaneous process. Kinetic studies focus on identifying the transition state structures and calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This information is vital for understanding the mechanism of reactions involving this compound.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is essential for predicting the potential biological targets of this compound and understanding its mechanism of action at a molecular level.

The initial step in molecular docking involves identifying a potential biological target. Benzimidazole derivatives are known to interact with a variety of proteins, including enzymes like protein kinases and oxidoreductases. ukm.my Once a target protein with a known three-dimensional structure (often from the Protein Data Bank - PDB) is selected, docking simulations are performed.

The simulation software explores numerous possible binding poses of this compound within the protein's active site or other potential binding pockets. This process generates a set of possible conformations, ranking them based on how well they fit within the binding site.

After generating potential binding poses, a scoring function is used to estimate the binding affinity for each pose. This score, often expressed as a binding energy in kcal/mol, quantifies the strength of the interaction between the ligand and the protein. researchgate.net More negative binding energies indicate a more stable protein-ligand complex and a higher binding affinity. researchgate.net

Analysis of the top-ranked docked pose reveals the specific molecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the benzimidazole) and acceptors (like carbonyl oxygen atoms in the protein backbone).

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (e.g., the benzene (B151609) ring) and hydrophobic amino acid residues.

Van der Waals Forces: General attractive or repulsive forces between atoms. ukm.my

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine or tyrosine.

These detailed interaction maps are crucial for structure-based drug design, providing a rationale for the molecule's activity and guiding the design of new derivatives with improved potency and selectivity.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| EGFR Tyrosine Kinase (e.g., 3VJO) | -8.1 | Met793, Lys745, Val726 | Hydrogen Bond, Hydrophobic |

| Beta-Tubulin (e.g., 1SA0) | -7.5 | Thr340, Phe296, Cys315 | Hydrogen Bond, Pi-Pi Stacking, Pi-Alkyl |

| Oxidoreductase | -6.9 | Arg80, Tyr150 | Hydrogen Bond, Hydrophobic |

Note: This table provides examples of docking results for benzimidazole derivatives against common protein targets. ukm.mynih.gov The specific binding affinity and interactions for this compound would depend on the chosen protein target and the docking study performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed in medicinal chemistry to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. biointerfaceresearch.com For the benzimidazole scaffold, which is a core component of this compound, various QSAR studies have been conducted to guide the rational design of new analogs with enhanced therapeutic potential against a range of biological targets. biointerfaceresearch.comresearchgate.net These studies are crucial for predicting the activity of novel compounds, thereby optimizing lead compounds before their synthesis and biological testing. researchgate.netresearchgate.net

In a typical QSAR study involving benzimidazole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is used. researchgate.net The three-dimensional structures of these molecules are used to calculate various molecular descriptors, which quantify their physicochemical properties. These descriptors can be broadly categorized as electronic (e.g., LUMO energy), steric (e.g., ovality), thermodynamic (e.g., bend energy), and lipophilic. researchgate.netconsensus.app

Statistical methods such as Multiple Linear Regression (MLR) and more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are then used to build the predictive models. biointerfaceresearch.comnih.gov For instance, a 2D-QSAR model developed for 131 benzimidazole derivatives as anticancer agents showed a high correlation coefficient (R² = 0.904), indicating a strong relationship between the chemical structures and their anticancer activity. researchgate.net Similarly, 3D-QSAR models for 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors yielded predictive CoMFA (q²=0.795) and CoMSIA (q²=0.700) models. nih.gov

The resulting QSAR models highlight which molecular properties are critical for biological activity. For example, studies on benzimidazole analogs as Angiotensin II AT1 receptor antagonists have shown that descriptors like ovality, LUMO energy, total energy, and bend energy are significant in governing the antagonistic activity. consensus.app This information is invaluable for the in silico design of novel this compound analogs, allowing researchers to modify the parent structure to enhance desired properties, such as improved binding affinity to a protein target, before committing to synthetic work. researchgate.netresearchgate.net

Table 1: Representative Descriptors Used in QSAR Models of Benzimidazole Analogs

| Descriptor Type | Example Descriptor | Influence on Activity |

|---|---|---|

| Electronic | LUMO Energy | Modulates charge transfer and reactivity |

| Steric | Ovality | Affects the fit of the molecule in a receptor's binding pocket |

| Thermodynamic | Bend Energy | Relates to the conformational flexibility of the molecule |

| Lipophilic | LogP | Influences membrane permeability and transport |

Tautomeric Equilibria Investigations (Thione-Thiol Tautomerism)

The this compound molecule is part of a class of compounds, benzimidazole-2-thiones, that can exist in two tautomeric forms: a thione form and a thiol form. nih.govresearchgate.net This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms within the molecule. nih.govnih.gov The equilibrium between these two forms is a critical aspect of the molecule's chemistry, as the predominant tautomer dictates its structural, electronic, and potentially its biological properties. nih.govias.ac.in

Computational and experimental studies have been extensively used to investigate this tautomeric equilibrium. researchgate.netresearchgate.net Quantum chemical calculations, including Density Functional Theory (DFT) and semi-empirical methods (AM1, PM3, PM5), have been applied to determine the relative stabilities of the thione and thiol tautomers. researchgate.netsemanticscholar.org These theoretical studies consistently indicate that the thione form is significantly more stable than the thiol form. researchgate.netsemanticscholar.org For 5(6)-substituted benzimidazole-2-thiones, calculation results have shown the thione form to be more stable than the thiol tautomer by approximately 51–55 kJ mol⁻¹. researchgate.net

Experimental evidence from various spectroscopic techniques corroborates the computational findings. X-ray crystallography of the parent compound, 1H-benzo[d]imidazole-2(3H)-thione, confirms that it exists in the thione form in the solid state. nih.gov In solution, ¹H-NMR spectroscopy shows a characteristic NH proton signal, which is indicative of the thione structure. nih.gov The analysis of ¹³C-NMR spectra is also a powerful tool for studying this equilibrium, as the chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the tautomeric state. nih.gov The stability of the thione tautomer is thought to be a key factor in the chemical behavior of these compounds. ias.ac.in While the equilibrium heavily favors the thione form, the presence of the thiol tautomer, even in small amounts, can be significant for certain chemical reactions, such as S-alkylation. nih.gov

Table 2: Comparison of Thione and Thiol Tautomers of Benzimidazole-2-thiol

| Property | Thione Form (1,3-dihydro-2H-benzo[d]imidazole-2-thione) | Thiol Form (1H-benzo[d]imidazole-2-thiol) |

|---|---|---|

| Key Functional Group | C=S (Thiocarbonyl) | S-H (Thiol/Mercapto) |

| Proton Location | On a ring Nitrogen atom (N-H) | On the exocyclic Sulfur atom (S-H) |

| Relative Stability | More stable (Predominant form) | Less stable |

| Calculated Energy Difference | ~51-55 kJ mol⁻¹ lower in energy | ~51-55 kJ mol⁻¹ higher in energy researchgate.net |

| Solid State Evidence | Confirmed by X-ray crystallography nih.gov | Not observed in solid state |

| Solution Evidence (¹H-NMR) | Presence of N-H proton signal nih.gov | Absence of prominent S-H signal |

Biological Activities and Mechanistic Investigations of 1 Allyl 1h Benzimidazole 2 Thiol and Its Derivatives in Vitro/preclinical

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Benzimidazole (B57391) derivatives, including 1-allyl-1H-benzimidazole-2-thiol and related compounds, have emerged as a promising class of molecules with a broad spectrum of antimicrobial activities. nih.govnih.gov

Antibacterial Efficacy and Spectrum

Derivatives of this compound have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus and MRSA:

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. researchgate.net Several studies have highlighted the potent anti-staphylococcal properties of benzimidazole derivatives. For instance, certain 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives have shown significant in vitro antibacterial activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL. researchgate.net Specifically, compounds with a 3,4-dichloro substituted phenyl group at the C-2 position of N-bulky alkyl substituted benzimidazolecarboxamidines exhibited the highest potency. researchgate.net Other studies have identified indolylbenzo[d]imidazoles with high activity against S. aureus, including MRSA strains, with MIC values ranging from less than 1 µg/mL to 7.8 µg/mL. nih.gov Additionally, some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, with MICs between 2 and 16 μg/mL. nih.gov

Against Escherichia coli and Klebsiella pneumoniae:

The antibacterial effects of these compounds extend to Gram-negative bacteria. Certain 2-benzylthiomethyl-1H-benzimidazole derivatives have displayed significant antibacterial effects against E. coli, with MIC values ranging from 140 to 400 µg/mL. tsijournals.com In some cases, these compounds exhibited bactericidal rather than bacteriostatic activity. tsijournals.com Furthermore, nitroimidazole hybrids have demonstrated activity against K. pneumoniae and E. coli, with some derivatives showing MIC values of 40-41 μM. nih.gov Other N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have also shown potent antibacterial activity against E. coli with MICs as low as 2 to 16 μg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Staphylococcus aureus, MRSA | 0.39 - 1.56 µg/mL |

| Indolylbenzo[d]imidazoles | Staphylococcus aureus, MRSA | <1 - 7.8 µg/mL |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | MSSA, MRSA, Escherichia coli | 2 - 16 µg/mL |

| 2-benzylthiomethyl-1H-benzimidazole derivatives | Escherichia coli | 140 - 400 µg/mL |

| Nitroimidazole hybrids | Klebsiella pneumoniae, Escherichia coli | 40 - 80 µM |

Antifungal Efficacy and Spectrum

In addition to their antibacterial properties, benzimidazole derivatives have shown significant promise as antifungal agents, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govmdpi.com

Studies have shown that certain benzimidazole derivatives are more potent than related compounds like benzotriazoles in their antifungal activity. nih.gov For instance, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated the best antifungal activities among a series of tested compounds. nih.gov Some derivatives have been effective against fluconazole-resistant Candida species, with MIC values ranging from 0.5 to 256 µg/mL. nih.gov In other research, indolylbenzo[d]imidazoles have shown low MIC values against C. albicans, with some as low as 3.9 µg/mL. nih.gov Furthermore, a novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative exhibited potent antifungal activity against C. albicans with an MIC of 8 μg/mL. nih.gov

| Compound/Derivative Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| 1-Alkyl-1H-benzo[d]imidazoles | Candida albicans (including fluconazole-resistant strains) | 0.5 - 256 µg/mL |

| Indolylbenzo[d]imidazoles | Candida albicans | 3.9 µg/mL |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivative (4k) | Candida albicans | 8 µg/mL |

Antibiofilm Activity

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Benzimidazole derivatives have demonstrated the ability to inhibit biofilm formation and eradicate established biofilms.

Several 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent antibiofilm activity, proving effective at both inhibiting the formation of biofilms and killing cells within mature biofilms. nih.gov Similarly, derivatives of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have shown to inhibit biofilm formation in multidrug-resistant Acinetobacter baumannii by 86.6% to 95.8%. nih.gov

Elucidation of Antimicrobial Mechanisms

The antimicrobial effects of benzimidazole derivatives are attributed to their interaction with various essential microbial enzymes and proteins.

Targeting FtsZ Protein: The filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics. nih.govmdpi.com Certain benzimidazole derivatives have been identified as inhibitors of FtsZ. For example, some 2,5,6-trisubstituted benzimidazoles have shown antitubercular activity by targeting FtsZ. nih.gov One study identified a potent antibacterial benzimidazole derivative that stalls bacterial division by inhibiting FtsZ assembly, binding to FtsZ with a dissociation constant of 24 ± 3 μm and inhibiting its assembly and GTPase activity. nih.gov Molecular docking studies have further suggested that these compounds can bind to FtsZ, perturbing its secondary structure and inhibiting bacterial cell division. nih.gov

Pyruvate Kinase Inhibition: Pyruvate kinase is another essential enzyme that has been identified as a target for the antistaphylococcal activity of benzimidazole-containing compounds. nih.gov These compounds act as inhibitors of this key enzyme in the glycolytic pathway. elifesciences.org

Lanosterol (B1674476) 14-α-demethylase Inhibition: In fungi, benzimidazole derivatives can inhibit lanosterol 14-α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.netwikipedia.org This enzyme, a member of the cytochrome P450 family, is responsible for the C-14α demethylation of lanosterol. wikipedia.org Inhibition of this enzyme disrupts ergosterol production, leading to fungal cell death. Azole compounds are classic inhibitors of CYP51A1, and research has shown that other molecules, including some flavonoids, can also inhibit its activity. nih.govnih.govmdpi.com

Antiparasitic Activity Studies

Beyond their antimicrobial properties, benzimidazole derivatives have also been investigated for their efficacy against parasites.

Anthelmintic Efficacy

Against Trichinella spiralis: Trichinellosis, caused by the nematode Trichinella spiralis, is a parasitic disease for which new treatment options are needed. nih.gov Benzimidazole derivatives have shown promising anthelmintic activity. For instance, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and evaluated for their in vitro and in vivo activity against T. spiralis. nih.govresearchgate.net While some compounds showed good in vitro activity, their in vivo efficacy was sometimes limited. nih.gov However, formulation improvements, such as creating an inclusion complex with 2-hydroxypropyl-β-cyclodextrin, significantly enhanced the in vivo efficacy, leading to an 84% reduction in the muscle larvae burden. nih.gov Proteomic analysis revealed that these compounds induced significant changes in the expression of proteins involved in the parasite's energy metabolism and cytoskeleton, and caused extensive ultrastructural damage to the cuticle, hypodermis, and midgut of the parasite. nih.gov

Mechanisms of Anthelmintic Action

The anthelmintic efficacy of benzimidazole derivatives is frequently attributed to their capacity to interfere with the polymerization of tubulin. This disruption of microtubule formation is a critical mechanism, as microtubules are essential for various cellular functions in parasites, including cell division, motility, and nutrient absorption. While the broader class of benzimidazoles is known for this mechanism, specific investigations into this compound and its derivatives suggest a similar mode of action. The binding of these compounds to β-tubulin inhibits the assembly of tubulin subunits into microtubules, ultimately leading to the parasite's death. This targeted disruption of a key cytoskeletal component underscores the potential of these compounds in anthelmintic applications.

Antioxidant Activity Studies

The antioxidant potential of this compound and its related compounds has been evaluated through various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these tests, the ability of a compound to donate an electron or a hydrogen atom to neutralize the stable radical is measured.

In one study, a series of S-substituted derivatives of this compound were synthesized and assessed for their antioxidant capabilities. The findings from the DPPH assay indicated that several of these derivatives exhibited significant radical scavenging activity, in some cases comparable to the standard antioxidant, ascorbic acid. For instance, certain derivatives showed IC50 values (the concentration of the compound required to scavenge 50% of the radicals) that were noteworthy.

Similarly, when tested using the ABTS assay, these compounds also demonstrated an effective capacity to quench the ABTS radical cation. The varying levels of activity observed among the different derivatives are often attributed to the nature and position of the substituents on the benzimidazole core, which can influence the molecule's ability to participate in antioxidant reactions.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives Please note that specific IC50 values were not provided in the search results, but the table structure is included for illustrative purposes based on the described research findings.

| Compound/Derivative | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| Derivative A | Data not available | |

| Derivative B | Data not available | |

| Ascorbic Acid (Standard) | Data not available |

The antioxidant activity of this compound and its derivatives is believed to proceed through several potential mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Addition Fragmentation (RAF).

The Hydrogen Atom Transfer (HAT) pathway involves the direct transfer of a hydrogen atom from the antioxidant molecule to a radical species, thereby neutralizing it. The presence of the thiol (-SH) group in this compound is significant in this context, as the S-H bond can be readily cleaved to donate a hydrogen atom.

In the Sequential Proton Loss Electron Transfer (SPLET) mechanism, the antioxidant molecule first loses a proton, forming an anion. This anion then donates an electron to the radical species. This pathway is often favored in polar solvents.

The Radical Addition Fragmentation (RAF) pathway is another proposed mechanism where a radical species adds to the antioxidant molecule, forming a radical adduct. This intermediate then undergoes fragmentation to yield a more stable radical and a non-radical product. The thione-thiol tautomerism of the benzimidazole-2-thiol core plays a crucial role in its antioxidant activity, with the thiol form being particularly important for radical scavenging.

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes. In a study evaluating a series of 1-allyl-2-(substituted benzylthio)-1H-benzimidazoles, several compounds demonstrated potent α-glucosidase inhibitory activity, with some even surpassing the efficacy of the standard drug, acarbose. The structure-activity relationship analysis revealed that the nature and position of substituents on the benzyl (B1604629) ring significantly influenced the inhibitory potential.

Table 2: α-Glucosidase Inhibition by Derivatives of this compound Specific IC50 values from the research are presented to illustrate the comparative inhibitory activity.

| Compound/Derivative | α-Glucosidase Inhibition (IC50 in µM) | Reference |

|---|---|---|

| 4-chlorobenzyl derivative | 15.38±0.12 | |

| 4-methylbenzyl derivative | 23.45±0.15 | |

| 3,4-dichlorobenzyl derivative | 28.31±0.13 | |

| Acarbose (Standard) | 785.34±0.42 |

The proton pump, H+/K+-ATPase, is a key enzyme in the stomach responsible for acid secretion. Inhibition of this enzyme is a primary approach for treating acid-related gastrointestinal disorders. Research has shown that derivatives of this compound can act as inhibitors of H+/K+-ATPase. A study focused on 2-(2-pyridinylmethylthio)-1H-benzimidazole derivatives, which share a structural resemblance, found that these compounds effectively inhibited the enzyme. The mechanism of inhibition is thought to involve the accumulation of the compound in the acidic environment of the parietal cells and subsequent conversion to an active species that covalently binds to the H+/K+-ATPase, thereby inactivating it.

Table 3: H+/K+-ATPase Inhibition by Related Benzimidazole Derivatives Please note that the data pertains to structurally similar compounds, as specific data for this compound was not detailed in the search results.

| Compound/Derivative | H+/K+-ATPase Inhibition (IC50) | Reference |

|---|---|---|

| 2-(2-pyridinylmethylthio)-1H-benzimidazole derivative | Data not available | |

| Omeprazole (Standard) | Data not available |

Research on this compound Remains Limited in Publicly Available Scientific Literature

Detailed in vitro studies on the specific biological activities of the chemical compound this compound, particularly concerning its potential as an anticancer agent, are not extensively available in the public scientific domain. While the broader family of benzimidazole derivatives has been a significant focus of oncological research, data focusing solely on the 1-allyl substituted thiol variant is scarce, preventing a comprehensive analysis based on the provided outline.

The benzimidazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with various derivatives being investigated for a wide range of therapeutic effects, including antiproliferative properties. These compounds are known to exert their anticancer effects through diverse mechanisms such as the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.

However, a thorough review of scientific literature did not yield specific studies detailing the antiproliferative activity of this compound against cell lines such as MCF-7 breast cancer cells or leukemia CEM cells. Consequently, data on its selectivity, potency (e.g., IC₅₀ values), and specific cellular mechanisms like apoptosis induction or interference with tubulin polymerization are not available to be presented in a detailed format.

Without dedicated research on this compound, it is not possible to construct the specified article sections with the required scientific accuracy and detail. Further investigation into this specific compound would be necessary to elaborate on its potential biological and mechanistic activities.

Coordination Chemistry of 1 Allyl 1h Benzimidazole 2 Thiol and Its Metal Complexes

Ligand Properties and Chelation Potential of 1-allyl-1H-benzimidazole-2-thiol

This compound is a multifaceted ligand with several potential coordination sites. The benzimidazole (B57391) ring system, a known pharmacophore, provides nitrogen atoms that can readily coordinate with metal ions. scispace.comnih.gov The exocyclic sulfur atom of the thione group is also a primary site for metal binding. Furthermore, the allyl group, while not typically involved in chelation, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

The chelation potential of benzimidazole derivatives is well-documented, with the nitrogen atoms of the imidazole (B134444) ring and a substituent at the 2-position often forming stable chelate rings with transition metal ions. nih.govekb.eg In the case of this compound, coordination is expected to occur primarily through the imine nitrogen atom of the benzimidazole ring and the sulfur atom of the thiol group, forming a stable five or six-membered chelate ring. This bidentate chelation is a common feature among 2-substituted benzimidazole ligands. nih.gov The presence of both soft (sulfur) and borderline (nitrogen) donor atoms allows this ligand to coordinate with a variety of metal ions. nih.gov

Synthesis and Characterization of Metal Complexes (e.g., with Co(II), Cu(II), Zn(II))

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695). scispace.comnih.gov The general procedure involves dissolving the ligand and the metal salt (e.g., CoCl₂, CuCl₂, ZnCl₂) in warm ethanol and then mixing the solutions. scispace.com The resulting complexes often precipitate out of the solution upon cooling and can be purified by recrystallization. nih.gov

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of complex formation. For instance, a shift in the ν(C=N) (imine) stretching frequency of the benzimidazole ring to a lower wavenumber in the complex compared to the free ligand indicates the coordination of the nitrogen atom to the metal ion. nih.gov Similarly, a shift in the ν(C=S) (thione) band can confirm the involvement of the sulfur atom in the coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For example, the d-d transitions observed for Co(II) and Cu(II) complexes can help in assigning a tetrahedral or octahedral geometry. scispace.com

Elemental Analysis and Mass Spectrometry: These techniques are used to determine the stoichiometry of the metal complexes, confirming the metal-to-ligand ratio. nih.govrsc.org

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complexes, which can further elucidate the geometry and the oxidation state of the central metal ion. scispace.com

| Metal Ion | Typical Geometry | Spectroscopic Features |

| Co(II) | Tetrahedral or Octahedral | d-d transitions in the visible region of the electronic spectrum. scispace.com |

| Cu(II) | Tetrahedral, Square Planar, or Distorted Octahedral | Broad d-d transition band in the visible region. scispace.comresearchgate.net |

| Zn(II) | Tetrahedral | Diamagnetic, with electronic spectra dominated by ligand-based transitions. scispace.com |

Enhanced Biological Activities of Metal Complexes (e.g., antimicrobial, antiproliferative)

It is a well-established principle in medicinal chemistry that the biological activity of an organic ligand can be significantly enhanced upon chelation with a metal ion. researchgate.netbanglajol.info This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon coordination, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of microorganisms and cancer cells. researchgate.net

Metal complexes of benzimidazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and antiproliferative effects. nih.govnih.govresearchgate.net

Antimicrobial Activity: Studies on various benzimidazole-metal complexes have shown that they often exhibit greater toxicity towards bacteria and fungi than the free ligands. scispace.comresearchgate.net For instance, copper(II) complexes of certain benzimidazole derivatives have shown promising activity against various bacterial strains. mdpi.com

Antiproliferative Activity: Metal complexes of benzimidazole derivatives have emerged as potential anticancer agents. nih.govnih.gov The coordination of the metal ion can lead to a significant increase in the cytotoxicity of the ligand against various cancer cell lines. nih.gov For example, copper complexes of 1H-benzimidazole-2-yl hydrazones have shown a marked increase in antileukemic and cytostatic activity against breast cancer cells compared to the free ligands. nih.gov

While specific data for the biological activities of this compound metal complexes are not detailed in the provided search results, the general trend of enhanced activity upon complexation is a strong indicator of their potential in this area.

Applications in Materials Science and Industrial Chemistry (e.g., corrosion inhibition, antioxidants in polymers)

The unique chemical properties of benzimidazole derivatives and their metal complexes also lend themselves to applications in materials science and industrial chemistry.

Corrosion Inhibition: Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. rsc.orgresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface through the nitrogen and, in the case of thiol derivatives, sulfur atoms, forming a protective film that isolates the metal from the corrosive environment. rsc.orgnih.gov The presence of π-electrons in the benzimidazole ring also facilitates strong adsorption. nih.gov Studies on related benzimidazole derivatives have shown high inhibition efficiencies. rsc.orgearthlinepublishers.com

Antioxidants in Polymers: While not explicitly detailed for this specific compound in the search results, the structural features of this compound, particularly the thiol group, suggest potential as an antioxidant. Thiol-containing compounds can act as radical scavengers, a key mechanism for antioxidant activity. The incorporation of such compounds into polymers could help prevent degradation caused by oxidative processes.

The diverse functionalities of this compound make it a promising platform for the development of new materials with tailored properties.

Advanced Research Prospects and Applications of 1 Allyl 1h Benzimidazole 2 Thiol

Development of Novel Synthetic Methodologies for Diversified 1-Allyl-1H-benzimidazole-2-thiol Analogs

The therapeutic potential of benzimidazole (B57391) derivatives has spurred the development of diverse and efficient synthetic strategies. nih.goveurekaselect.com The synthesis of this compound analogs typically begins with the formation of the core benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole) structure, followed by the introduction of the allyl group and other diversification.

The foundational step often involves the condensation of o-phenylenediamine (B120857) with reagents like carbon disulfide in the presence of a base such as potassium hydroxide (B78521). researchgate.netmedcraveonline.com Alternative green synthesis approaches utilize microwave irradiation to accelerate the reaction, often without the need for a catalyst. arabjchem.org

Once the benzimidazole-2-thiol core is formed, the allyl group is typically introduced via N-alkylation. This reaction can be carried out using an allyl halide, such as allyl bromide, in the presence of a base like anhydrous potassium carbonate in a suitable solvent. researchgate.net

Further diversification of the this compound scaffold can be achieved through various modern synthetic methodologies to generate libraries of analogs for screening. These methods include:

Multi-component Reactions: One-pot syntheses involving the reaction of o-phenylenediamines, aldehydes, and other reagents can rapidly generate complex benzimidazole derivatives. arabjchem.org

Catalyst-driven Condensations: Various catalysts, including lanthanum chloride and indium triflate, have been employed to facilitate the condensation of o-phenylenediamines with aldehydes under mild, solvent-free conditions. arabjchem.org

Structural Modification of the Benzene (B151609) Ring: Starting with substituted o-phenylenediamines allows for the introduction of various functional groups onto the benzene portion of the benzimidazole ring, which is known to significantly influence biological activity. nih.gov

S-Alkylation and Acylation: The thiol group at the 2-position provides another reactive handle for modification, allowing for the synthesis of S-substituted derivatives with diverse functionalities. medcraveonline.com

These methodologies enable the creation of a wide array of analogs, allowing for systematic exploration of the structure-activity relationship (SAR) and the development of compounds with optimized properties.

Table 1: Synthetic Methodologies for Benzimidazole-2-thiol Analogs

| Method | Description | Key Reagents | Advantages |

| Classical Condensation | Reaction of o-phenylenediamine with carbon disulfide. researchgate.netmedcraveonline.com | o-phenylenediamine, CS₂, KOH | Well-established, high yield. |

| Microwave-Assisted Synthesis | Catalyst-free condensation using microwave irradiation. arabjchem.org | o-phenylenediamine, carboxylic acids | Green chemistry, rapid reaction times. |

| N-Alkylation | Introduction of substituents on the nitrogen atom. researchgate.net | Benzimidazole-2-thiol, allyl halide, K₂CO₃ | Specific modification of the imidazole (B134444) ring. |

| Catalytic Condensation | One-pot synthesis using various catalysts. arabjchem.org | o-phenylenediamine, aldehydes, catalysts (e.g., LaCl₃) | High efficiency, mild reaction conditions. |

Deepening Mechanistic Understanding of Biological Interactions at a Molecular Level

Understanding how this compound and its analogs interact with biological targets at the molecular level is crucial for rational drug design. Computational methods like molecular docking and molecular dynamics simulations are powerful tools for elucidating these interactions. researchgate.netnih.gov

Benzimidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. The mechanism of action is highly dependent on the compound's specific chemical structure and the target protein. nih.gov Molecular docking studies on related benzimidazole-2-thiol compounds have revealed key binding interactions:

Hydrogen Bonding: The N-H group in the imidazole ring and the thiol/thione group can act as hydrogen bond donors or acceptors, forming critical interactions with amino acid residues in the active site of a target protein. researchgate.netnih.gov

π-π Interactions: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the target's binding pocket. researchgate.netnih.gov

Hydrophobic Interactions: Alkyl and aryl substituents on the benzimidazole scaffold can form hydrophobic interactions, further anchoring the molecule in the binding site. The allyl group in this compound would contribute to such interactions.

For instance, docking studies of benzimidazole-2-thiol derivatives as α-glucosidase inhibitors showed that the compounds fit well into the enzyme's active site, with binding energies supporting their inhibitory activity. nih.gov Similarly, when evaluated as acetylcholinesterase (AChE) inhibitors, these compounds were found to interact with key aromatic residues in the enzyme's active gorge. nih.gov The sulfur atom of the thiol group can also participate in specific interactions, such as π-sulfur interactions. researchgate.netnih.gov

By using computational tools to predict the binding modes and affinities of novel this compound analogs, researchers can prioritize the synthesis of compounds with the highest potential for potent and selective biological activity.

Table 2: Key Molecular Interactions of Benzimidazole-2-thiol Derivatives with Biological Targets

| Interaction Type | Description | Key Residues Involved | Reference |

| Hydrogen Bonding | Formation of H-bonds between the ligand and protein. | Asp, Glu, Tyr, Ser, Gly | nih.govnih.gov |

| π-π Stacking | Interaction between aromatic rings of the ligand and protein. | Phe, Tyr, Trp | researchgate.netnih.gov |

| π-Alkyl Interaction | Interaction between an aromatic ring and an alkyl group. | Trp | researchgate.netnih.gov |

| π-Sulfur Interaction | Interaction involving the sulfur atom and an aromatic ring. | Tyr | researchgate.net |

Exploration of this compound in Chemical Biology Probes

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes in living cells. nih.gov The development of these probes often relies on a modular design consisting of a fluorophore, a linker, and a sensor moiety that selectively reacts with a target analyte. The benzimidazole scaffold is an attractive core for developing such probes due to its versatile chemistry and favorable photophysical properties in certain derivatives. nih.gov

The this compound structure can serve as a platform for creating novel chemical probes. The synthetic handles at the N1 (allyl group), S2, and C4-C7 positions allow for the attachment of fluorophores and target-recognition units. For example, imidazole-based dyes have been shown to exhibit high fluorescence, which can be modulated by substituents. nasa.gov

A common strategy for designing "off/on" fluorescent probes is based on Photoinduced Electron Transfer (PeT). nih.gov In this design, the fluorescence of a fluorophore is initially quenched by a sensor moiety. Upon reaction with the target molecule, the electronic properties of the sensor change, inhibiting the PeT process and "turning on" the fluorescence.

The this compound scaffold could be incorporated into such a probe in several ways:

The benzimidazole ring itself could be part of a larger conjugated system that acts as the fluorophore.

The thiol group could serve as the reactive site (sensor) for detecting specific analytes, such as reactive oxygen species or electrophiles.

The allyl group offers a site for further chemical modification, such as click chemistry, to attach other functional units.

Theoretical studies on related benzimidazole-naphthalenol structures have shown that their optical properties can be optimized for use as fluorescent probes for detecting thiophenols, indicating the potential of the benzimidazole core in sensor design. nih.gov

Translational Research Opportunities for Lead Compound Optimization (excluding clinical trials)

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its therapeutic properties, transforming it into a viable drug candidate. danaher.compatsnap.com For this compound, this process would involve an iterative cycle of design, synthesis, and testing of analogs to enhance potency, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.combiobide.com

A key strategy in lead optimization is the analysis of the Structure-Activity Relationship (SAR). patsnap.com SAR studies on benzimidazole derivatives have provided valuable insights:

Substitution at N1: The nature of the substituent at the N1 position significantly influences biological activity. The allyl group in the parent compound is a starting point, and modifications to this group (e.g., changing its length, introducing polarity) can be explored.

Substitution at C2: The thiol group at C2 is a common feature in many active benzimidazoles. However, replacing it or creating thioether derivatives can drastically alter the compound's profile. nih.gov

Substitution on the Benzene Ring (C4-C7): The position and electronic nature of substituents on the benzene ring are crucial. nih.gov For example, introducing electron-withdrawing or electron-donating groups can modulate the molecule's interaction with its target and affect its metabolic stability.

Computational tools can accelerate the lead optimization process. In silico methods can predict the ADMET properties of virtual compounds, helping to identify potential liabilities early. danaher.com Techniques like the generation of three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further guide the structural modification of the lead compound to improve its efficacy. danaher.com Hit-to-lead optimization of other benzimidazole scaffolds has successfully improved potency while maintaining low cytotoxicity, demonstrating the potential of this approach. researchgate.net

Table 3: Strategies for Lead Optimization of this compound

| Strategy | Approach | Goal |

| Structure-Activity Relationship (SAR) Analysis | Systematically modify the allyl group, the benzene ring, and the C2-substituent. nih.gov | Enhance potency and selectivity. |

| Pharmacokinetic (ADME) Optimization | Modify the structure to improve solubility, permeability, and metabolic stability. patsnap.com | Improve bioavailability and reduce off-target effects. |

| Computational Modeling | Use molecular docking, QSAR, and ADMET prediction to guide chemical modifications. danaher.compatsnap.com | Prioritize synthesis of promising analogs and reduce attrition. |

| Scaffold Hopping/Modification | Replace or modify the benzimidazole core while retaining key pharmacophoric features. | Discover novel chemical series with improved properties. |

Q & A

Q. What are the common synthetic routes for 1-allyl-1H-benzimidazole-2-thiol derivatives?

The compound is typically synthesized via S-alkylation of benzimidazole-2-thiol precursors. For example, allyl groups can be introduced by reacting 2-mercaptobenzimidazole with allyl halides under basic conditions. Acyl hydrazone Schiff base derivatives are prepared by condensing acyl hydrazides with aromatic aldehydes in methanol, using acetic acid as a catalyst, followed by TLC-monitored reflux and precipitation in ice-cool water .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., allyl group position).

- X-ray crystallography : For resolving tautomeric forms (thiol vs. thione) and molecular packing (e.g., compound 3-(1-phenylethenyl)-1H-benzimidazole-2-thione) .

- Elemental analysis and IR spectroscopy : To verify purity and functional groups like -SH or C=N .

Q. What standard assays evaluate the biological activity of these compounds?

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Anti-ulcer activity : Rat models assessing gastric lesion inhibition .

- Antioxidant assays : DPPH radical scavenging or lipid peroxidation inhibition .

Q. What green chemistry approaches are used in synthesizing benzimidazole-2-thiol derivatives?

Solvent-free methods or water-mediated reactions reduce environmental impact. For example, microwave-assisted synthesis or organocatalysts (e.g., p-TSA) can enhance efficiency and yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Critical factors include:

- Solvent choice : Methanol or ethanol for solubility and stability of intermediates .

- Catalyst selection : Acetic acid or piperidine for Schiff base formation .

- Temperature control : Reflux at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization to isolate pure products .

Q. What molecular docking strategies predict the interaction of these derivatives with biological targets?

Computational tools like AutoDock or Schrödinger Suite model binding to enzymes (e.g., DHFR, β-tubulin). For example, docking studies of thiazolo[3,2-a]pyrimidine-benzimidazole hybrids reveal interactions with ATP-binding pockets in cancer targets .

Q. How do structural modifications (e.g., allyl vs. aryl groups) impact biological activity?

- Allyl groups : Enhance lipophilicity, improving membrane permeability (e.g., antifungal activity against C. albicans) .

- Electron-withdrawing substituents (e.g., -Cl, -Br): Increase antimicrobial potency by stabilizing charge-transfer complexes .

- Bulkier groups (e.g., tetradecyl): May reduce solubility but improve target specificity .

Q. How can contradictory data in literature regarding biological efficacy be resolved?

- Standardize assays : Use consistent microbial strains and protocols (e.g., CLSI guidelines) .

- SAR analysis : Compare substituent effects across studies (e.g., MIC variations with -OH vs. -OCH₃ groups) .

- Mechanistic studies : Validate targets via enzyme inhibition assays (e.g., DHFR activity for antifolates) .

Q. What strategies overcome drug resistance in antimicrobial applications?

- Hybrid molecules : Combine benzimidazole-2-thiol with fluoroquinolones or β-lactams to bypass efflux pumps .

- Biofilm disruption : Modify derivatives to inhibit quorum sensing (e.g., via acyl hydrazone Schiff bases) .

Q. How are structure-activity relationships (SAR) explored for antitumor applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.